1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
CAS No.: 143411-86-3
Cat. No.: VC21151675
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143411-86-3 |
|---|---|
| Molecular Formula | C8H14N2O3 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 1-(2-hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C8H14N2O3/c1-8(2)7(13)10(3-4-11)5-6(12)9-8/h11H,3-5H2,1-2H3,(H,9,12) |
| Standard InChI Key | JFGLMLKNIJTMQN-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)N(CC(=O)N1)CCO)C |
| Canonical SMILES | CC1(C(=O)N(CC(=O)N1)CCO)C |
Introduction
Chemical Structure and Properties
Structural Characterization
1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione features a six-membered piperazine ring with two carbonyl groups at positions 2 and 5, forming a diketopiperazine structure. The compound has a hydroxyethyl group attached to one of the nitrogen atoms (position 1) and two methyl groups at position 3. This unique arrangement contributes to its specific chemical and biological properties.
The molecular structure contains multiple functional groups that enable it to participate in various chemical reactions and interactions with biological targets. The hydroxyethyl group can form hydrogen bonds, while the piperazine ring can engage in hydrophobic interactions with enzymes and receptors.
Physical and Chemical Properties
The compound's key properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₃ |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 143411-86-3 |
| IUPAC Name | 1-(2-hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione |
| InChI | InChI=1S/C8H14N2O3/c1-8(2)7(13)10(3-4-11)5-6(12)9-8/h11H,3-5H2,1-2H3,(H,9,12) |
| InChI Key | JFGLMLKNIJTMQN-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=O)N(CC(=O)N1)CCO)C |
The compound exists as a solid at room temperature and possesses specific chemical characteristics that make it valuable for various scientific applications. Its solubility properties and stability under different conditions influence its utility in research and potential applications.
Synthesis Methods
Laboratory Synthetic Routes
The synthesis of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with 3,3-dimethylglutaric anhydride.
The typical laboratory synthesis procedure includes:
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Reaction of 2-hydroxyethylamine with 3,3-dimethylglutaric anhydride
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Solvent use (commonly dichloromethane)
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Catalyst addition (such as triethylamine)
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Reaction at room temperature
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Purification through recrystallization or chromatography
This synthetic approach allows for the controlled formation of the diketopiperazine ring structure with the desired substitution pattern.
Industrial Production Considerations
For larger-scale production, the synthesis methods are adapted to enhance efficiency and cost-effectiveness. Industrial approaches typically implement:
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Continuous flow reactors for consistent production
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Automated systems to ensure quality control
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Green chemistry principles including solvent recycling
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Waste minimization strategies
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Process optimization for higher yields
These industrial modifications maintain the core synthetic strategy while addressing the practical challenges of larger-scale production.
Chemical Reactions
Reactivity Profile
1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione participates in several important chemical reactions that highlight its versatility as a building block in organic synthesis. The major reaction types include:
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Oxidation reactions: The hydroxyethyl group can undergo oxidation to form carbonyl derivatives.
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Reduction reactions: Various reducing agents can transform functional groups within the molecule.
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Substitution reactions: The hydroxyethyl group serves as a site for nucleophilic substitution.
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Functionalization reactions: Both the diketopiperazine ring and the hydroxyethyl group can be modified through various transformations.
Reaction Conditions and Products
The following table summarizes key reactions, conditions, and products:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aqueous or organic media | 1-(2-oxoethyl)-3,3-dimethylpiperazine-2,5-dione |
| Reduction | NaBH₄, LiAlH₄ | Under inert atmosphere | 1-(2-hydroxyethyl)-3,3-dimethylpiperazine derivatives |
| Substitution | Alkyl halides, acyl chlorides | Basic conditions | Various substituted derivatives |
These reactions demonstrate the compound's chemical versatility and explain its utility in creating more complex molecular structures.
Scientific Research Applications
Chemical Applications
The compound plays a significant role in chemical research and synthesis. It serves as a versatile building block for creating more complex molecules through its functional group transformations. Post-Ugi functionalization methods have been particularly valuable in generating functionalized piperazinones with diverse structural features.
In catalysis research, derivatives of this compound have been explored for their potential to facilitate various chemical transformations. Its unique structural properties allow it to interact with different substrates in ways that can accelerate reaction rates or improve selectivity.
Biological Applications
One of the most significant biological applications of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione is its antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, including Bacillus subtilis and other pathogens.
The mechanism of this antimicrobial activity appears to involve interaction with bacterial enzymes, potentially inhibiting their function and preventing bacterial growth. This property positions the compound as a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Mechanism of Action
Molecular Interactions
1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione interacts with biological targets through specific molecular mechanisms. The compound's functional groups facilitate various types of interactions:
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The hydroxyethyl group forms hydrogen bonds with active sites of target molecules.
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The piperazine ring engages in hydrophobic interactions with protein binding pockets.
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The carbonyl groups can act as hydrogen bond acceptors.
These interactions collectively contribute to the compound's biological effects by modulating the activity of enzymes, receptors, or other molecular targets.
Structure-Activity Relationships
Understanding the relationship between the structural features of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione and its biological activities provides insights for rational drug design. The hydroxyethyl group appears to be particularly important for the compound's antimicrobial properties, while the dimethyl substitution at position 3 influences its metabolic stability and receptor interactions.
Further structural modifications could potentially enhance specific activities or reduce unwanted effects, making this compound a valuable template for developing more targeted therapeutic agents.
Comparison with Similar Compounds
Structural Analogs
To better understand the unique properties of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione, it is valuable to compare it with structurally related compounds:
| Compound | Structural Differences | Property Differences |
|---|---|---|
| 1-(2-Hydroxyethyl)piperazine | Lacks dimethyl groups and carbonyl groups | Different chemical reactivity, less rigid structure |
| 3,3-Dimethylpiperazine-2,5-dione | Lacks hydroxyethyl group | Different solubility profile, altered biological interactions |
| 1-(2-Hydroxyethyl)-4-methylpiperazine | Contains single methyl group at different position | Different spatial arrangement, altered target binding |
| 3,6-Dimethylpiperazine-2,5-dione | Different methyl group positioning | Different thermochemical properties, altered reactivity |
These comparisons highlight how specific structural elements contribute to the unique chemical and biological profile of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione.
Distinguishing Features
The combination of a hydroxyethyl group at position 1 and dimethyl substitution at position 3 distinguishes 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione from other piperazine derivatives. This specific substitution pattern creates a unique electronic and steric environment that influences its chemical reactivity and biological interactions.
For comparison, 3,6-Dimethylpiperazine-2,5-dione has a different arrangement of substituents, resulting in distinct thermochemical properties. This related compound has a reported heat of combustion in the solid state of approximately -3300 kJ/mol, as measured by different researchers .
Future Research Directions
Emerging Applications
Several promising research directions for 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione are emerging:
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Development of novel antimicrobial agents targeting resistant bacterial strains
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Creation of antioxidant therapies for age-related conditions
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Exploration of neuroprotective applications
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Investigation as a scaffold for targeted drug delivery systems
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Use in combinatorial chemistry to generate diverse compound libraries
These potential applications build upon the compound's established properties while extending into new areas of scientific investigation.
Technological Innovations
Technological advances are enhancing the study and application of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione:
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Advanced computational modeling to predict interactions with biological targets
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High-throughput screening methods to identify new applications
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Precision synthesis techniques for creating optimized derivatives
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Improved analytical methods for studying structure-activity relationships
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Sustainable manufacturing approaches for environmentally responsible production
These technological innovations are accelerating research and expanding the potential applications of this versatile compound.
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